N-(3,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide
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Overview
Description
N~1~-(3,4-DICHLOROPHENYL)-2-[5-(2,4-DICHLOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE is a complex organic compound characterized by its multiple dichlorophenyl groups and a tetrahydropyrrolo[3,4-d][1,2,3]triazol ring structure
Preparation Methods
The synthesis of N1-(3,4-DICHLOROPHENYL)-2-[5-(2,4-DICHLOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the dichlorophenyl intermediates: This involves the chlorination of phenyl rings to introduce chlorine atoms at specific positions.
Cyclization reactions: The intermediates undergo cyclization to form the tetrahydropyrrolo[3,4-d][1,2,3]triazol ring structure.
Coupling reactions: The final step involves coupling the dichlorophenyl intermediates with the tetrahydropyrrolo[3,4-d][1,2,3]triazol ring to form the target compound.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N~1~-(3,4-DICHLOROPHENYL)-2-[5-(2,4-DICHLOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Halogen atoms in the dichlorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~1~-(3,4-DICHLOROPHENYL)-2-[5-(2,4-DICHLOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3,4-DICHLOROPHENYL)-2-[5-(2,4-DICHLOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to N1-(3,4-DICHLOROPHENYL)-2-[5-(2,4-DICHLOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETAMIDE include other dichlorophenyl derivatives and triazol-containing compounds These compounds share structural similarities but may differ in their chemical reactivity and biological activity
Properties
Molecular Formula |
C18H11Cl4N5O3 |
---|---|
Molecular Weight |
487.1 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
InChI |
InChI=1S/C18H11Cl4N5O3/c19-8-1-4-13(12(22)5-8)27-17(29)15-16(18(27)30)26(25-24-15)7-14(28)23-9-2-3-10(20)11(21)6-9/h1-6,15-16H,7H2,(H,23,28) |
InChI Key |
YSXZXHGSMKLHOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl)N=N2)Cl)Cl |
Origin of Product |
United States |
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